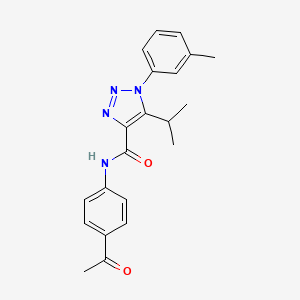![molecular formula C9H15NO2 B2964431 Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate CAS No. 2057413-89-3](/img/structure/B2964431.png)
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate is a unique organic compound that has attracted significant interest within the scientific community. It contains a spirocyclic structure—a rare formation where two rings share a single atom. Such structures often exhibit interesting pharmacological properties, making this compound a subject of extensive research in chemistry and medicine. This compound's stereochemistry, denoted by the (6S) configuration, further adds to its distinctiveness and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate generally involves multiple steps, including the formation of the azaspiro core. Starting with a suitable precursor, the reaction typically involves:
Nucleophilic Substitution: A nucleophilic substitution reaction to introduce the nitrogen atom into the cyclic structure.
Spirocyclization: Formation of the spirocyclic core through cyclization reactions, often facilitated by metal catalysts or specific reaction conditions.
Esterification: Converting the carboxylate group into an ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized conditions to ensure high yield and purity. Automation and continuous flow reactions are often employed to streamline the process and minimize human error. Catalytic methods and green chemistry approaches are also integrated to enhance sustainability and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate undergoes various chemical reactions, such as:
Oxidation: Oxidation reactions with agents like potassium permanganate can modify the spirocyclic structure, leading to different oxidation states.
Reduction: Reduction reactions with hydrogen or reducing agents like sodium borohydride can reduce carbonyl groups within the compound.
Substitution: The nitrogen atom makes the compound amenable to nucleophilic and electrophilic substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, oxygen with a catalyst.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products Formed: The reactions produce various derivatives of this compound, each potentially with unique properties. For instance, oxidation might yield ketones or alcohols, while substitution can introduce diverse functional groups like amines or esters.
Aplicaciones Científicas De Investigación
Chemistry: The compound's unique structure serves as a versatile intermediate in organic synthesis, allowing the creation of complex molecules. Its reactions help researchers understand the behavior of spirocyclic systems.
Biology and Medicine: Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders. Its ability to interact with neurotransmitter receptors and enzymes makes it a valuable candidate for drug discovery.
Industry: Beyond research, this compound finds applications in the agrochemical industry, where its derivatives can act as potent agents against pests and diseases. Its unique structure also makes it a candidate for materials science, contributing to the development of new polymers and materials.
Mecanismo De Acción
The compound's mechanism of action involves interacting with various molecular targets. For instance, in medicinal chemistry, it may act as an agonist or antagonist of specific neurotransmitter receptors, modulating their activity to produce therapeutic effects. Its interaction with enzymes can inhibit or enhance specific biochemical pathways, leading to desired physiological outcomes. The precise mechanism depends on the specific derivative and its target.
Comparación Con Compuestos Similares
Ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate is often compared with other spirocyclic compounds, such as:
Spiro[3.4]octane derivatives: Similar in their spirocyclic nature but differ in ring sizes and functionalities.
Piperidine derivatives: While piperidines are simpler, they share some synthetic pathways and biological activities.
Oxaspiro compounds: These contain oxygen in the spirocyclic core, offering different chemical properties and reactivities.
Uniqueness: The (6S) stereochemistry and the specific azaspiro core make this compound unique. Its potential in diverse applications, from pharmaceuticals to materials science, sets it apart from simpler or more common spirocyclic compounds.
Hopefully this deep dive sheds some light on Ethyl (6S)-5-azaspiro[2
Propiedades
IUPAC Name |
ethyl (6S)-5-azaspiro[2.4]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-8(11)7-5-9(3-4-9)6-10-7/h7,10H,2-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUNCPVCIYBRIV-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2(CC2)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CC2(CC2)CN1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
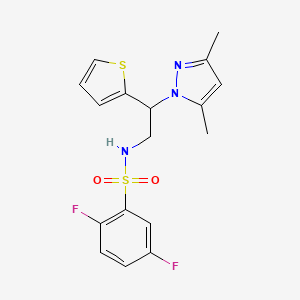
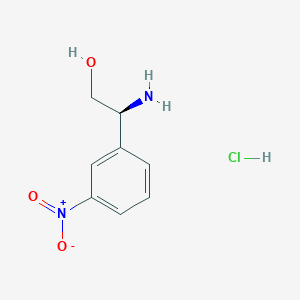
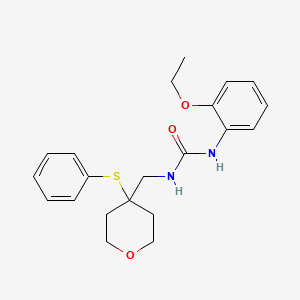
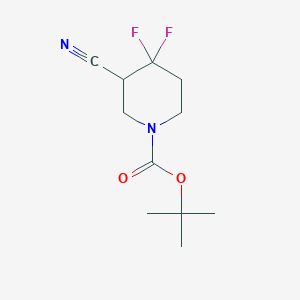

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)
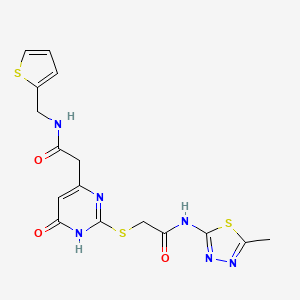
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)
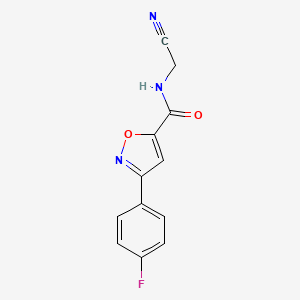
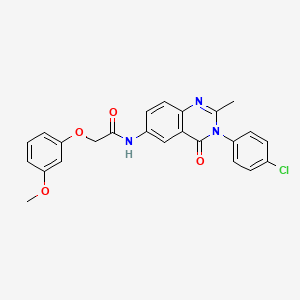
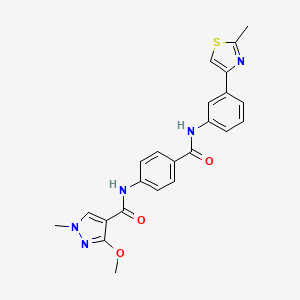
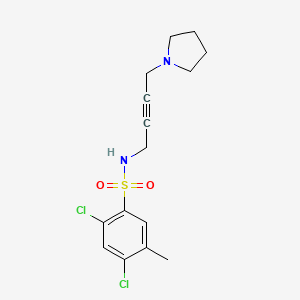
![ethyl 2-{[4-(4-methoxyphenyl)-5-{[(2-methoxyphenyl)formamido]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2964366.png)
